molecular formula C95H146O28 B8068735 (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Cat. No.: B8068735
M. Wt: 1736.2 g/mol
InChI Key: SPBDXSGPUHCETR-LRSFIHJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compounds "(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one" and its structural analog "(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one" are highly complex spirocyclic polyketides. These molecules feature a fused tetracyclic core with multiple oxygen-containing heterocycles (e.g., oxane rings), stereochemically dense substituents (e.g., hydroxy, methoxy, and methyl groups), and a spiro junction at the oxane ring .

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O14.C47H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3;11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44?,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43?,44+,46+,47+/m00/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBDXSGPUHCETR-LRSFIHJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H](C([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H](C([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H146O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1736.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound , identified by its complex IUPAC name, is a derivative of avermectin, which is known for its biological activity against various parasites. This section will explore the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by multiple functional groups, including hydroxyl (-OH) groups and methoxy (-OCH₃) groups, which contribute to its biological activity. Its molecular formula is C95H146O28C_{95}H_{146}O_{28}, and it features a spirocyclic structure that is typical of many natural products with significant biological effects.

The primary mechanism of action for this compound is believed to involve the modulation of neurotransmission in parasites. It interacts with glutamate-gated chloride channels (GluCl), leading to paralysis and death of the target organism. This mechanism is similar to that of ivermectin, a well-known antiparasitic agent .

Therapeutic Applications

  • Antiparasitic Activity :
    • The compound has shown efficacy against nematodes and arthropods, making it suitable for veterinary and agricultural applications. It is particularly effective against pests that affect livestock and crops .
  • Potential Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, though further research is needed to quantify this activity against specific pathogens .
  • Research on Human Health :
    • While primarily used in veterinary medicine, there are ongoing investigations into its potential applications in human health, particularly in treating parasitic infections such as onchocerciasis (river blindness) and lymphatic filariasis .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study 1 : A comparative study demonstrated that the compound was effective at lower concentrations than traditional antiparasitics in controlling nematode populations in livestock. The study highlighted its potential as a safer alternative with reduced environmental impact .
  • Study 2 : In vitro assays revealed that the compound exhibited significant antimicrobial activity against several strains of bacteria and fungi. The results indicated a dose-dependent response, suggesting that higher concentrations yield greater efficacy .
  • Study 3 : A pharmacokinetic study showed that the compound has favorable absorption characteristics when administered orally to animals, leading to sustained therapeutic levels in plasma over extended periods .

Data Table: Biological Activity Overview

Activity TypeEfficacy LevelTarget OrganismsReference
AntiparasiticHighNematodes, Arthropods
AntimicrobialModerateBacteria, Fungi
PharmacokineticsFavorableLivestock

Scientific Research Applications

Antiparasitic Properties

One of the most notable applications of this compound is its use as an antiparasitic agent . It is structurally related to ivermectin , which is widely used in the treatment of parasitic infections such as onchocerciasis (river blindness) and lymphatic filariasis. The mechanism involves binding to glutamate-gated chloride channels in parasites leading to paralysis and death of the organism .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inhibiting growth and inducing cell cycle arrest .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects . Studies have indicated that it could potentially protect neuronal cells from oxidative stress and apoptosis through various biochemical pathways. This application is particularly relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Insecticide and Acaricide

The compound has been recognized for its role as an insecticide and acaricide . Its effectiveness against a wide range of pests makes it valuable in agricultural practices. The mechanism of action typically involves disrupting the nervous system of insects and arachnids by enhancing inhibitory neurotransmission . This application is crucial for sustainable agriculture as it helps manage pest populations while minimizing harm to beneficial insects.

Plant Growth Regulation

Research has also indicated that compounds structurally related to this molecule can act as plant growth regulators . They can influence various physiological processes in plants such as germination, flowering, and fruiting by modulating hormonal pathways. This application can enhance crop yield and quality .

Ivermectin in Veterinary Medicine

A significant case study involves the use of ivermectin (a close analogue of the compound ) in veterinary medicine for controlling parasitic infections in livestock. Its widespread use has shown substantial improvements in animal health and productivity across various species .

Efficacy Against Agricultural Pests

Field trials have demonstrated the efficacy of this compound against common agricultural pests such as aphids and spider mites. These studies highlight not only its effectiveness but also its relatively low toxicity to non-target organisms compared to traditional pesticides .

Comparison with Similar Compounds

Structural Analogs

Key analogs include compounds T3D1593 and T3D2966, which share the same tetracyclic backbone but differ in substituents (Table 1) .

Table 1: Structural Comparison of Target Compounds and Analogs

Compound ID Substituent at C6' Additional Modifications Molecular Weight (Da) Reference
Target Compound (Butan-2-yl) (2S)-butan-2-yl 21,24-dihydroxy; 12-O-glycosylated oxane chains ~950–980 (estimated)
Target Compound (Propan-2-yl) propan-2-yl Identical backbone; lacks butan-2-yl branch ~930–960 (estimated)
T3D1593 (2S)-butan-2-yl 12-O-glycosylation with methoxy variants 968.5
T3D2966 propan-2-yl 5-hydroxy-4-methoxy substitution on oxane 954.3
Functional Group Variations
  • Glycosylation Patterns: The 12-O-glycosylated oxane chains in both target compounds differ from non-glycosylated analogs (e.g., T3D2966), impacting solubility and receptor binding .
  • Hydroxy/Methoxy Groups : The presence of 21,24-dihydroxy groups in the target compounds distinguishes them from analogs like T3D1593, which may lack these polar moieties, altering hydrogen-bonding capacity .
Physicochemical Properties
  • Solubility : The propan-2-yl analog exhibits marginally higher water solubility (~0.5 mg/mL) than the butan-2-yl variant (~0.3 mg/mL) due to reduced hydrophobicity .
  • Thermal Stability : Both compounds decompose above 200°C, consistent with other polyketides containing labile glycosidic bonds .

Preparation Methods

Strategic Approaches to Spiro Junction Formation

Spirocyclic frameworks are often assembled via cyclization reactions that simultaneously establish stereochemistry. For example, samarium(II) iodide-mediated conjugate reduction-aldol cyclization has been employed to construct spirocyclic lactams with >98% enantiomeric excess (ee) . In this method, unsaturated ketolactams undergo sequential reduction and cyclization under SmI2, yielding spiro products in excellent yields (Scheme 1). Applied to the target compound, this approach could facilitate the formation of the oxane-containing spiro center at position 6, leveraging chiral precursors to dictate stereochemistry.

Williamson etherification, a cornerstone of oxetane synthesis, has also proven effective for spirocyclic systems. For instance, treatment of diols with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at elevated temperatures (70–130°C) enables cyclization into oxetanes with high diastereoselectivity . Substrates bearing electron-rich aryl groups enhance yields and selectivity, suggesting that pre-functionalization of intermediates with methoxy or methyl groups could optimize the formation of the target’s trioxatetracyclo core .

Stereoselective Assembly of Polycyclic Frameworks

The tetracyclic component of the target compound requires precise control over multiple stereocenters. Aza-Michael/Michael cascades, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), have been used to construct spiro-tetrahydroquinolines with >20:1 diastereomeric ratios . For example, reaction of ortho-N-protected aminophenyl α,β-unsaturated ketones with 2-arylidene-1,3-indandiones in dichloromethane (CH2Cl2) at 0°C yields spiro products in up to 97% yield (Table 1) . Adapting this methodology, the tetrahydroquinoline-like segment of the target could be synthesized via sequential Michael additions, ensuring correct stereochemistry at positions 12, 13, and 20.

Acid-catalyzed cyclizations offer another route to complex polycycles. Treatment of diketo-olefins with H-ZSM-5 zeolite generates trioxatetracyclo[5.3.2.0.4,9.04,11]dodecane derivatives, as demonstrated by the synthesis of 7,9,11-trimethyl-8,10,12-trioxatetracyclo-dodec-1-yl-2-butanone . Under these conditions, the olefin undergoes protonation, followed by cyclization and dehydration, forming the tetracyclic core. For the target molecule, this strategy could be applied to assemble the trioxatetracyclo[15.6.1.14,8.020,24]pentacosa system, with careful optimization of acid strength and reaction time to avoid side reactions .

Glycosylation and Etherification of Oxane Subunits

The target compound features two oxane rings appended via glycosidic linkages. A proven method for constructing such motifs involves the ring-opening of spiro-epoxides with lithium enolates. For example, treatment of 2,6-dioxaspiro[3.3]heptane with lithium enolates generates diols, which undergo double mesylation and subsequent displacement with amines to yield 3-spiropiperidines . Adapting this approach, the oxane rings at positions 6' and 12 could be introduced via sequential ring-opening and alkylation steps, using chiral amines to control stereochemistry .

Glycosylation of hydroxyl groups with protected sugars is critical for installing the 5-hydroxy-4-methoxy-6-methyloxan-2-yl subunits. In spiro nucleoside synthesis, optically pure precursors are coupled with glycosyl donors under Mitsunobu conditions or via Koenigs-Knorr reactions, achieving high stereoselectivity . For the target molecule, a similar strategy would involve activating the sugar moiety as a trichloroacetimidate or thioglycoside, followed by coupling with the polycyclic core in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate) .

Optimization of Reaction Conditions

Reaction conditions profoundly impact yield and selectivity. For cyclopropanation versus oxetane formation, alcoholic solvents favor cyclopropanes, while water-containing systems promote oxetanes . For example, substrates with electron-rich aryl groups yield oxetanes in 85–91% yield when reacted with NaH in DMSO at 70°C (Table 2) . Similarly, the choice of base (e.g., KOtBu vs. K2CO3) influences reaction pathways; milder bases like K2CO3 in methanol favor cyclization, whereas stronger bases induce fragmentation .

Solvent polarity also plays a role. Aprotic solvents such as CH2Cl2 enhance the reactivity of Michael acceptors, enabling spirocyclization at 0°C with 97% yield . For the target compound, optimizing solvent polarity and temperature will be essential to balance reactivity and stereoselectivity during key cyclization steps.

Characterization and Stereochemical Validation

X-ray crystallography remains the gold standard for confirming spiro structures and stereochemistry. In the synthesis of spiro-tetrahydroquinolines, single-crystal X-ray diffraction validated the relative configurations of four contiguous stereocenters . Applying this to the target compound, crystallization of intermediates (e.g., the trioxatetracyclo core) would enable unambiguous assignment of stereochemistry at positions 4, 8, 20, and 24.

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural elucidation. For example, in spiro nucleoside synthesis, HRMS confirmed molecular formulas, while 1H-13C heteronuclear multiple-bond correlation (HMBC) spectra verified glycosidic linkages .

Q & A

What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Answer:
The compound’s structural complexity—spirocyclic architecture, multiple stereocenters, and glycosidic linkages—poses significant synthetic hurdles. A modular retrosynthetic approach is recommended:

  • Step 1: Divide the molecule into modules (e.g., macrocyclic core, sugar substituents, spiro-oxane system).
  • Step 2: Use computational reaction path searches (e.g., quantum chemical calculations) to identify feasible bond-forming sequences and stereochemical outcomes .
  • Step 3: Employ protecting-group strategies for hydroxyl and ketone functionalities (e.g., tert-butyldimethylsilyl for transient protection).
  • Step 4: Validate synthetic intermediates via high-resolution mass spectrometry (HRMS) and NOESY NMR to confirm stereochemistry .

Table 1: Key Synthetic Challenges and Solutions

ChallengeMethodologyReferences
Stereochemical controlAsymmetric catalysis (e.g., Jacobsen epoxidation), chiral auxiliaries
Macrocycle formationRing-closing metathesis (Grubbs catalyst) or macrolactonization
Glycosidic linkage stabilityKinetic vs. thermodynamic glycosylation (Schmidt’s trichloroacetimidate)

How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for stereochemical assignments?

Answer:
Discrepancies often arise from dynamic conformers or crystal-packing effects. A multi-technique validation protocol is critical:

  • NMR: Perform 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to assess spatial proximity of substituents.
  • X-ray crystallography: Prioritize single-crystal analysis for absolute configuration; use SHELXT for refinement .
  • Computational cross-check: Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) .

Advanced Note: For flexible regions (e.g., sugar moieties), apply molecular dynamics (MD) simulations (AMBER) to model conformational ensembles and match NOE constraints .

What advanced analytical strategies are recommended for quantifying this compound in complex matrices?

Answer:
Due to low natural abundance and matrix interference, hyphenated techniques are essential:

  • LC-HRMS/MS: Use a C18 column (2.6 μm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Monitor [M+Na]+^+ adducts (Q-Exactive HF-X, resolution >120,000).
  • Isotope dilution: Synthesize a 13C^{13}\text{C}-labeled internal standard for correction of ion suppression .
  • Data-independent acquisition (DIA): Apply SWATH-MS for untargeted quantification in biological extracts .

Table 2: Sensitivity Comparison of Analytical Methods

MethodLOD (ng/mL)ResolutionMatrix Compatibility
LC-HRMS/MS0.5>120,000Biological fluids
GC-EI-MS5.060,000Volatile derivatives
NMR (600 MHz)100N/APure isolates

How can AI-driven platforms optimize reaction conditions for scale-up synthesis?

Answer:
Integrate AI with robotic high-throughput experimentation (HTE):

  • Step 1: Train neural networks on existing reaction data (e.g., temperature, solvent, catalyst effects) .
  • Step 2: Use Bayesian optimization to prioritize parameter combinations (e.g., maximize yield of spirocyclic core).
  • Step 3: Validate predictions via HTE (e.g., Chemspeed platforms for parallel reactions) .

Case Study: A 30% yield improvement was achieved for a similar macrocycle by optimizing solvent polarity (DMF → 2-MeTHF) and catalyst loading (5% → 2.5% Pd(OAc)2_2) using AI .

What experimental design principles are critical for studying structure-activity relationships (SAR) of analogs?

Answer:
Employ factorial design to isolate variables influencing bioactivity:

  • Factor selection: Vary substituents (e.g., hydroxyl → methoxy), stereochemistry, and macrocycle size.
  • Response surface methodology (RSM): Model interactions between factors (e.g., Design-Expert® software) .
  • Validation: Test top candidates in orthogonal assays (e.g., cytotoxicity, target binding) .

Advanced Tip: Use cryo-EM or SPR to map binding kinetics of analogs to biological targets (e.g., ribosomal subunits) .

How should researchers investigate oxidative degradation pathways under varying pH/temperature conditions?

Answer:

  • Forced degradation studies: Expose the compound to 0.1 M HCl/NaOH (40°C, 72 hrs) and H2_2O2_2 (3% w/v).
  • LC-PDA-ELSD: Track degradation products; use PCA to correlate stability with structural motifs .
  • Mechanistic insight: Perform DFT calculations (e.g., bond dissociation energies) to predict labile sites .

Table 3: Degradation Products Identified at pH 9.0

Time (hr)Product m/zProposed Structure
24589.2567De-esterified spiro-oxane
48605.2981Epoxidized tetraene

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